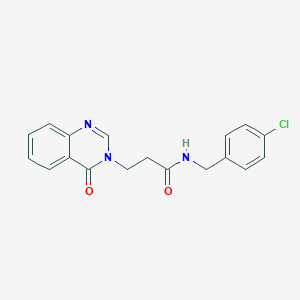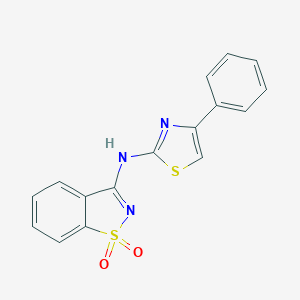![molecular formula C21H20ClN7OS B277666 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B277666.png)
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in many physiological processes, including immune response and inflammation. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
作用機序
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines. Cytokines are signaling molecules that play a critical role in the immune response and inflammation. By inhibiting JAK3, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine reduces the activity of cytokines, which in turn reduces inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of T cells, which play a critical role in the immune response. Additionally, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to reduce the production of antibodies, which are involved in the immune response.
実験室実験の利点と制限
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It is also highly specific for JAK3, which reduces the potential for off-target effects. However, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has a relatively short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine. One potential direction is the development of more potent and selective inhibitors of JAK3. Another potential direction is the investigation of the use of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is potential for the use of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine in the treatment of other diseases, such as cancer, which are also characterized by inflammation and immune dysfunction.
合成法
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then reacted with 2-thiophenecarboxylic acid to produce 2-(2-thienyl)-4,5-dichloro-6-nitropyrimidine. The nitro group is then reduced to an amine, which is subsequently coupled with 1-(4-chlorophenyl)-1H-tetrazole to form the key intermediate. The final step involves the coupling of the intermediate with 3,5-dimethylmorpholine to produce 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.
科学的研究の応用
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which plays a critical role in the signaling pathways of cytokines. 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has also been studied for its potential use in the prevention of organ transplant rejection.
特性
製品名 |
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine |
|---|---|
分子式 |
C21H20ClN7OS |
分子量 |
453.9 g/mol |
IUPAC名 |
4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-thiophen-2-ylpyrimidin-2-yl]-3,5-dimethylmorpholine |
InChI |
InChI=1S/C21H20ClN7OS/c1-13-11-30-12-14(2)28(13)21-23-10-17(19(24-21)18-4-3-9-31-18)20-25-26-27-29(20)16-7-5-15(22)6-8-16/h3-10,13-14H,11-12H2,1-2H3 |
InChIキー |
BRNXVBOZYQMZJN-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl)C |
正規SMILES |
CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277583.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277586.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277587.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B277591.png)


![5-Amino-7-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B277598.png)
![5-bromo-1-ethyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277600.png)
![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277605.png)
![3-hydroxy-1-isopropyl-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277609.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)